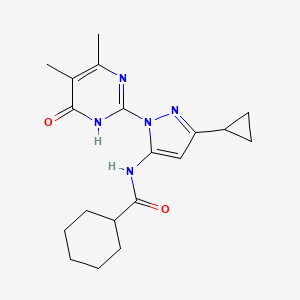

N-(3-环丙基-1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

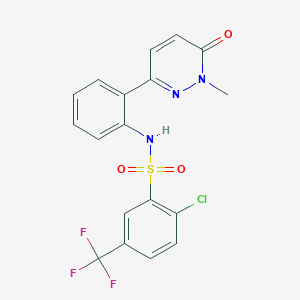

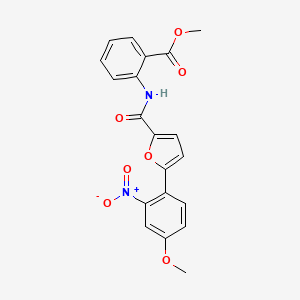

The compound "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide" is a complex molecule that likely falls within the class of heterocyclic compounds, which are rings containing at least one atom other than carbon. These types of compounds are often of interest in the development of pharmaceuticals due to their diverse range of biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, N-hydroxyamide-containing heterocycles have been prepared and utilized as additives in peptide synthesis using the dicyclohexylcarbodiimide (DCC) method, which is known for high yield and minimal racemization . Another synthesis approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or condensation reactions to produce carboxamides, which can further react to form various heterocyclic structures . Additionally, intramolecular cyclization and [3+2] cycloaddition reactions have been employed to create novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that often include nitrogen atoms. These structures can be further modified through various functional groups, leading to a wide array of derivatives with different chemical and biological properties. The presence of substituents such as cyclopropyl and cyclohexanecarboxamide groups can influence the molecule's conformation and reactivity .

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions. The reactivity of such compounds is influenced by the presence of functional groups and the electronic nature of the heterocycle. For example, the amino group in pyrazole carboxamides can participate in reactions with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Similarly, the presence of reactive sites on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives allows for cycloaddition reactions to yield isoxazolines and isoxazoles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide" are not detailed in the provided papers, related heterocyclic compounds typically exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form stable crystals for X-ray crystallography studies. The electronic structure of the heterocycle can also impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development .

科学研究应用

抗癌和抗炎应用

一个研究领域专注于合成和生物学评估新型吡唑并嘧啶衍生物的抗癌和抗 5-脂氧合酶(炎症过程中的一种关键酶)活性。这些化合物在针对 HCT-116 和 MCF-7 等癌细胞系的细胞毒性测试中表现出前景,为开发新的抗癌和抗炎药物奠定了基础 (Rahmouni 等人,2016)。

抗氧化特性

另一个研究方向探索了含有茚满-酰胺的新型吡唑、嘧啶和其他杂环衍生物的抗氧化活性。这些化合物已被评估其对阿尔茨海默病等疾病的潜在神经保护活性,展示了有前景的抗氧化活性 (Mohamed 等人,2019)。

杀虫和抗菌潜力

还对合成嘧啶连接的吡唑杂环化合物进行了研究,评估其杀虫和抗菌潜力。这项工作突出了吡唑并嘧啶在开发新的抗菌剂方面的化学多功能性 (Deohate 等人,2020)。

分子对接和 DFT 研究

进一步的研究包括分子对接和密度泛函理论 (DFT) 分析,以了解吡唑并嘧啶衍生物与生物靶标的相互作用,深入了解其抗肿瘤活性并指导更有效治疗剂的设计 (Fahim 等人,2019)。

新型异恶唑啉和异恶唑的合成

通过 [3+2] 环加成反应从 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成新型异恶唑啉和异恶唑是另一个研究领域。这种方法有可能产生具有多种生物活性的化合物,有助于探索用于治疗应用的化学空间的多样性 (Rahmouni 等人,2014)。

属性

IUPAC Name |

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-11-12(2)20-19(22-17(11)25)24-16(10-15(23-24)13-8-9-13)21-18(26)14-6-4-3-5-7-14/h10,13-14H,3-9H2,1-2H3,(H,21,26)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAJKOIRKZIXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135892140 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)

![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)

![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)